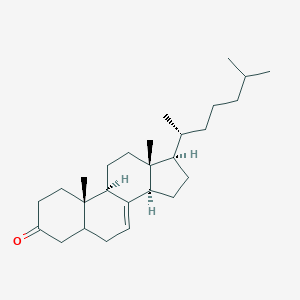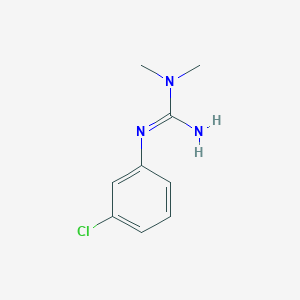
5-Bromo-2-methylthiazole
Vue d'ensemble
Description
5-Bromo-2-methylthiazole is a chemical compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 . It is a brominated thiazole compound .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylthiazole consists of a five-membered ring containing sulfur and nitrogen atoms . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .
Physical And Chemical Properties Analysis
5-Bromo-2-methylthiazole is a solid compound with a yellow color . It has a predicted boiling point of 199.2±13.0 °C and a predicted density of 1.702±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Applications De Recherche Scientifique
Proteomics Research
“5-Bromo-2-methylthiazole” is a brominated thiazole compound that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein structures, interactions, and functions, contributing to our understanding of biological processes and diseases.
Antioxidant Research
Thiazole derivatives, including “5-Bromo-2-methylthiazole”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Research
Thiazole compounds have been associated with analgesic (pain-relieving) properties . This suggests that “5-Bromo-2-methylthiazole” could potentially be used in the development of new pain relief medications.
Anti-inflammatory Research
Thiazole derivatives have also been found to have anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but chronic inflammation can lead to various health problems. Therefore, “5-Bromo-2-methylthiazole” could be used in the research and development of new anti-inflammatory drugs.
Antimicrobial Research
Thiazole compounds have demonstrated antimicrobial activity . This means that “5-Bromo-2-methylthiazole” could be used in the development of new antimicrobial agents, which are essential in the fight against harmful microorganisms such as bacteria, viruses, fungi, and parasites.
Antiviral Research
Thiazole derivatives have shown potential as antiviral agents . Viruses are responsible for a variety of diseases, from the common cold to more severe diseases such as COVID-19. Therefore, “5-Bromo-2-methylthiazole” could be used in the research and development of new antiviral drugs.
Antitumor and Cytotoxic Research
Thiazole compounds have been associated with antitumor and cytotoxic activities . This suggests that “5-Bromo-2-methylthiazole” could potentially be used in cancer research, particularly in the development of new cancer treatments.
Neuroprotective Research
Thiazole derivatives have been found to have neuroprotective effects . Neuroprotective agents protect the nervous system from injury and degeneration. Therefore, “5-Bromo-2-methylthiazole” could be used in the research and development of new neuroprotective drugs.
Safety and Hazards
5-Bromo-2-methylthiazole is classified as a hazardous substance. It can cause harm if swallowed, inhaled, or if it comes into contact with the skin . It can also cause skin irritation and serious eye damage . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 5-bromo-2-methylthiazole, are known to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that 5-Bromo-2-methylthiazole could interact with its targets through these types of chemical reactions.
Biochemical Pathways
Molecules containing a thiazole ring, such as 5-bromo-2-methylthiazole, can behave unpredictably when they enter physiological systems, potentially activating or stopping certain biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents This suggests that the compound’s solubility could influence its action and efficacy
Propriétés
IUPAC Name |
5-bromo-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-6-2-4(5)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVGGGOWCWNMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530271 | |
| Record name | 5-Bromo-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylthiazole | |
CAS RN |
57268-16-3 | |
| Record name | 5-Bromo-2-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57268-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)


![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)




